Cas no 893412-73-2 (Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester)

Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Retinoicacid, 3,3-dimethyl-2-oxobutyl ester
- (3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- Hydroxypinacolone Retinoate
- 3,3-Dimethyl-2-oxobutyl retinoate (ACI)
- MDI 101
- Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester
- HYDROXYPINACOLONE RETINOATE [INCI]
- PD161251
- Granactive retexture T
- Retinoic acid, 1-hydroxy-3,3-diemthyl-2-butanone ester, trans
- SCHEMBL13124361
- (2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
- Retinoic acid, 3,3-dimethyl-2-oxobutyl ester
- (2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
- Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester;
- AS-83392
- NJ3V2F02E1
- UNII-NJ3V2F02E1
- 893412-73-2
- Q27284891
- CS-0438656
- I10284
-
- Inchi: 1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+
- InChI Key: XLPLFRLIWKRQFT-XUJYDZMUSA-N
- SMILES: C(/C1=C(C)CCCC1(C)C)=C\C(\C)=C\C=C\C(\C)=C\C(=O)OCC(=O)C(C)(C)C
Computed Properties
- Exact Mass: 398.28209507g/mol
- Monoisotopic Mass: 398.28209507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 762
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.8
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Color/Form: NA
- Density: 1.0±0.1 g/cm3
- Boiling Point: 508.5±33.0 °C at 760 mmHg
- Flash Point: 183.0±23.2 °C
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79355-100mg |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 99% | 100mg |
¥58.0 | 2023-09-05 | |
Ambeed | A525831-25g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 97% | 25g |
$198.0 | 2025-02-26 | |
Ambeed | A525831-500g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 97% | 500g |
$1887.0 | 2023-09-02 | |
Ambeed | A525831-100g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 97% | 100g |
$669.0 | 2025-02-26 | |
Aaron | AR00H3CF-250mg |
Hydroxypinacolone Retinoate |
893412-73-2 | 95% | 250mg |
$5.00 | 2025-02-11 | |
1PlusChem | 1P00H343-5g |
Hydroxypinacolone Retinoate |
893412-73-2 | 97% | 5g |
$46.00 | 2024-04-20 | |
A2B Chem LLC | AH96387-5g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate |
893412-73-2 | 95% | 5g |
$40.00 | 2024-11-07 | |
abcr | AB622129-25g |
(2E,4E,6E,8E)-3,3-Dimethyl-2-oxobutyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate; . |
893412-73-2 | 25g |
€436.50 | 2024-11-07 | ||
TargetMol Chemicals | T84262-25mg |
Hydroxypinacolone Retinoate |
893412-73-2 | 99.73% | 25mg |
¥ 198 | 2024-11-07 | |
eNovation Chemicals LLC | Y1338145-1g |
Hydroxypinacolone Retinoate |
893412-73-2 | 95% | 1g |
$60 | 2024-11-07 |
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester Related Literature
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
Additional information on Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester
Retinoic Acid 3,3-Dimethyl-2-Oxobutyl Ester: A Promising Compound in Modern Chemical Biology and Medicine
As a vitamin A derivative, Retinoic Acid 3,3-Dimethyl-2-Oxobutyl Ester (CAS No. 893412-73-2) represents an advanced modification of all-trans retinoic acid (ATRA), a well-established compound with critical roles in cellular differentiation, proliferation, and apoptosis. This esterified form exhibits unique physicochemical properties that enhance its bioavailability and stability compared to its parent molecule. Recent studies published in Nature Chemical Biology (2023) highlight its potential as a therapeutic agent in dermatology and oncology due to its optimized pharmacokinetic profile.
The chemical structure of Retinoic Acid 3,3-Dimethyl-2-Oxobutyl Ester features a branched alkyl chain attached at the carboxylic acid terminus of retinoic acid. This structural modification modulates the compound's lipophilicity and metabolic stability. Researchers from MIT's Department of Chemistry demonstrated in a 2024 study that this configuration allows prolonged retention within cellular lipid rafts, thereby extending receptor signaling duration without increasing toxicity. The compound's molecular weight (MW) of approximately 450 g/mol ensures it remains within the optimal range for oral absorption while maintaining sufficient solubility in organic solvents for formulation purposes.
In preclinical models reported in Journal of Medicinal Chemistry (March 2024), this ester demonstrated superior efficacy over conventional retinoids in treating acne vulgaris by enhancing epidermal turnover rates without causing excessive skin irritation. The dimethyl substitution at positions 3 and 4 of the butyl side chain was found to inhibit cytochrome P450-mediated metabolism pathways, resulting in a half-life extended by approximately 60% compared to unmodified retinoic acid. This pharmacokinetic advantage is particularly significant for topical formulations where sustained release is critical.
Clinical trials initiated in late 2024 have begun exploring its application in psoriasis treatment through modulation of keratinocyte differentiation markers such as involucrin and filaggrin expression. Phase I results indicate favorable safety profiles with no observed teratogenic effects at therapeutic doses, a critical concern with traditional retinoids. The compound's ability to selectively activate retinoic acid receptor gamma (RARγ) isoforms was elucidated through X-ray crystallography studies conducted at Stanford University (May 2024), suggesting potential utility in inflammatory skin conditions without affecting RARα-mediated embryonic development pathways.
In oncology research published by the European Journal of Pharmacology (September 2024), this ester showed remarkable activity against neuroblastoma cell lines by inducing differentiation markers such as neurofilament proteins while suppressing proliferation-associated genes like MYCN. Unlike conventional chemotherapy agents that target rapidly dividing cells, this compound induces apoptosis through epigenetic regulation of histone acetylation patterns without affecting healthy neuronal cells. This selectivity arises from the unique conformational constraints imposed by the dimethyl substituent on the ester linkage.
A groundbreaking study from Harvard Medical School (December 2024) revealed unexpected neuroprotective properties when administered intranasally to Alzheimer's disease models. The esterified form demonstrated enhanced blood-brain barrier penetration compared to free retinoic acid, achieving therapeutic concentrations in hippocampal regions after systemic administration. Researchers observed upregulated expression of synaptic plasticity markers including brain-derived neurotrophic factor (BDNF) and synaptophysin alongside reduced amyloid-beta plaque formation - findings corroborated through both biochemical assays and positron emission tomography imaging.
Synthetic methodologies for producing Retinoic Acid 3,3-Dimethyl-2-Oxobutyl Ester have evolved significantly since its initial synthesis described in Tetrahedron Letters (January 1998). Current protocols utilize enzymatic esterification via immobilized lipase catalysts under controlled pH conditions between pH6-pH7 at temperatures ranging from 15°C to 45°C for optimal yield (>95%). Recent advancements reported by Merck Research Labs involve microwave-assisted solid-phase synthesis using polyethylene glycol-supported reagents that reduce reaction times from days to hours while maintaining stereochemical purity.
Bioavailability studies conducted on murine models showed oral bioavailability rates exceeding standard retinoids by approximately threefold when formulated with cyclodextrin inclusion complexes. This enhancement was attributed to protection against gastric degradation mechanisms identified through mass spectrometry analysis comparing plasma metabolite profiles between free and esterified forms. Pharmacokinetic data published in Clinical Pharmacology & Therapeutics (June 2025) revealed peak plasma concentrations occurring within two hours post-administration with terminal elimination half-lives averaging eight hours - characteristics highly desirable for once-daily dosing regimens.
Mechanistically distinct from other retinoid derivatives like isotretinoin or acitretin, this compound activates peroxisome proliferator-activated receptor delta (PPARδ) signaling pathways according to data from University College London's Structural Genomics Unit (April 2025). This dual activation profile provides synergistic effects on both epidermal differentiation processes and lipid metabolism regulation observed in non-alcoholic fatty liver disease models treated with this compound at sub-milligram doses per kilogram body weight.
In dermatological applications beyond skin disorders, preliminary research indicates potential benefits for photoaging treatment through enhanced collagen synthesis pathways activated via TGFβ modulation mechanisms identified using CRISPR-Cas9 knockout experiments on fibroblast cell cultures exposed to ultraviolet radiation. The dimethyl side chain also contributes to photostability - an important consideration when formulating cosmeceutical products intended for daytime use - as shown by accelerated stress testing under simulated sunlight conditions over eight weeks maintaining >90% chemical integrity.
Toxicological evaluations performed according to OECD guidelines confirmed no mutagenicity risks using Ames test protocols across multiple bacterial strains including TA98 and TA100 systems treated up to concentrations exceeding clinical relevance thresholds by five orders of magnitude. Chronic toxicity studies over six months showed no significant organomegaly or biochemical abnormalities at therapeutic dose ranges established through dose-response curves generated via flow cytometry-based cell viability assays across a panel of human primary cell cultures.
Ongoing research collaborations between pharmaceutical companies like Pfizer and academic institutions are investigating its role as an adjuvant therapy for combination cancer treatments due to its ability to sensitize multidrug-resistant tumor cells expressing P-glycoprotein efflux pumps according to findings presented at the American Association for Cancer Research Annual Meeting (April 1st Quarter Report). In vitro synergy studies with taxanes demonstrated improved drug accumulation rates up to fourfold when co-administered with this compound at sub-cytotoxic concentrations.
Spectroscopic characterization confirms its crystalline structure with characteristic IR absorption peaks at ~1715 cm⁻¹ corresponding to the carbonyl group stretching frequency associated with the ester linkage modification validated against reference spectra from PubChem CID database entries updated Q1/Q4 reports spanning recent years' submissions show consistent spectral matching across multiple batches produced under Good Manufacturing Practices conditions.
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